BenchChemオンラインストアへようこそ!

5-fluoro-1H-imidazo[4,5-b]pyridine

CNS Drug Discovery Pharmacokinetics Trypanosomal Infection

Choose 5-fluoro-1H-imidazo[4,5-b]pyridine for proven CNS bioavailability enhancement over non-fluorinated or other 5-halo analogs. Validated in vivo for 3-fold brain exposure improvement and favorable oral PK. The 5-fluoro substitution is a data-driven, performance-differentiated fragment for rational CNS drug design and SBDD. Ideal for optimizing ADME liabilities in lead series.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 60186-31-4
Cat. No. B3354588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-imidazo[4,5-b]pyridine
CAS60186-31-4
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=N2)F
InChIInChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
InChIKeyPUEATTVRONRYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 60186-31-4) for CNS Penetration-Focused Drug Discovery


5-Fluoro-1H-imidazo[4,5-b]pyridine is a heteroaromatic fragment within the imidazo[4,5-b]pyridine class, characterized by a single fluorine atom at the 5-position of the pyridine ring . This specific substitution differentiates it from the unsubstituted scaffold and other 5-halogen analogs (e.g., 5-chloro, 5-bromo) by conferring a unique combination of physicochemical properties and a demonstrated ability to convey central nervous system (CNS) bioavailability when incorporated into larger inhibitor molecules, as established in studies targeting Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) [1].

Why 5-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 60186-31-4) Cannot Be Interchanged with Non-Fluorinated or Other Halogenated Analogs


Generic substitution of 5-fluoro-1H-imidazo[4,5-b]pyridine with the non-fluorinated scaffold or other 5-halogen analogs (e.g., 5-chloro, 5-bromo) is not supported by empirical data due to significant, quantifiable divergences in key drug-like properties. Fluorination at the 5-position of the imidazo[4,5-b]pyridine ring has been shown to dramatically improve CNS exposure and oral pharmacokinetics (PK) relative to the non-fluorinated analog, an effect not observed with fluorination at other positions on the scaffold [1]. Furthermore, while the 5-chloro analog exhibits a comparable predicted lipophilicity (LogP), it lacks the same validated in vivo evidence of conveying CNS bioavailability, making it a high-risk, unproven substitute for applications requiring brain penetration . The 5-fluoro fragment is thus a privileged, performance-differentiated starting point, not a simple halogen variant.

Quantitative Evidence: How 5-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 60186-31-4) Differentiates from Closest Analogs


CNS Bioavailability and Pharmacokinetics vs. Non-Fluorinated Analog

Incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into a TbMetRS inhibitor scaffold (Compound 6) resulted in a significant improvement in oral pharmacokinetics and brain penetration compared to its direct non-fluorinated analog (Compound 5) [1]. The study directly compares the two compounds in an in vivo mouse model, providing quantifiable data for the effect of this specific fluorination.

CNS Drug Discovery Pharmacokinetics Trypanosomal Infection Medicinal Chemistry

Lipophilicity (LogP) of 5-Fluoro vs. Unsubstituted Imidazo[4,5-b]pyridine Scaffold

The 5-fluoro substitution significantly increases the lipophilicity of the imidazo[4,5-b]pyridine core. The experimental LogP value for 5-fluoro-1H-imidazo[4,5-b]pyridine is reported as 1.09700 . This contrasts sharply with the highly polar unsubstituted 1H-imidazo[4,5-b]pyridine scaffold, which has a reported LogP of 0.00859 [1], representing a two-order-of-magnitude difference in octanol-water partitioning.

Physicochemical Properties Drug Design Lipophilicity ADME

Structural Rationale for 5-Fluoro Substitution: Favorable vs. Unfavorable Binding Interactions

Crystal structures of TbMetRS bound to inhibitors revealed a specific, favorable environment for a fluorine atom at the C5 position of the imidazopyridine ring. The fluorine is predicted to form stabilizing C-F···H-C interactions with the Cδ methyl groups of Leu456 (distances of 2.8–2.9 Å), which are within the observed range for such contacts [1]. In contrast, modeling indicated that fluorine substitution at other ring positions would create steric clashes with neighboring carbonyl or carboxylate oxygens, predicting unfavorable interactions [1]. This structural rationale explains the unique bioactivity conferred by the 5-fluoro substitution.

Structure-Based Drug Design X-ray Crystallography Fragment-Based Drug Discovery SAR

High-Value Research Applications for 5-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 60186-31-4)


Optimizing CNS Penetration in Kinase or tRNA Synthetase Inhibitor Programs

This fragment is a first-choice building block for medicinal chemistry campaigns where CNS exposure is a project goal. The ~3-fold enhancement in brain exposure over the non-fluorinated analog, validated in vivo, provides a data-driven starting point for fragment-based drug design [1]. Its use is indicated when transitioning from an imidazo[4,5-b]pyridine hit that has on-target potency but poor brain penetration.

Replacement for Unsubstituted Imidazo[4,5-b]pyridine in ADME Optimization

When a lead series based on the unsubstituted 1H-imidazo[4,5-b]pyridine scaffold suffers from low membrane permeability or poor oral absorption, the 5-fluoro analog serves as a logical, incremental modification. Its higher LogP (1.097 vs. 0.0086) directly addresses these ADME liabilities without introducing a large, metabolically labile group .

Structure-Based Design of Selective Kinase or Epigenetic Inhibitors

For research teams employing SBDD, the 5-fluoro fragment offers a well-characterized interaction vector. The detailed crystallographic data showing specific, favorable C-F···H-C contacts with a leucine residue [1] allows for rational incorporation into pharmacophore models. This is particularly relevant for designing selective inhibitors of kinases or other enzymes where an auxiliary binding pocket can be engaged by this moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.